molecular formula C23H21ClN2O2S B10973219 4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide

Cat. No.: B10973219
M. Wt: 424.9 g/mol
InChI Key: SRBGPWBYVYXXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-2-methylphenol, 3-cyano-5-methyl-4-phenylthiophene, and butanoyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other phenoxybutanamides, thiophene derivatives, and chlorinated aromatic compounds. These compounds may share structural features or functional groups with 4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)butanamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-13-18(24)10-11-20(15)28-12-6-9-21(27)26-23-19(14-25)22(16(2)29-23)17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,26,27)

InChI Key

SRBGPWBYVYXXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.